4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one

Urotensin II antagonist cardiovascular GPCR

Procure 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one, the benchmark urotensin II receptor antagonist (Ki 12 nM), delivering >20-fold potency over chlorophenyl analogs. Its morpholino substituent ensures optimal hydrogen-bonding, favorable CNS MPO score (>4.5), and consistent sub-100 nM MCHR1 activity. Ideal as a validated, synthesis-accessible positive control for biased agonism and HTS assay development.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 330196-27-5
Cat. No. B2518458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one
CAS330196-27-5
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-14-10-13(15-6-8-18-9-7-15)11-16(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2
InChIKeyFXRIPTJCOYTZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one (CAS 330196-27-5): Core Scaffold Identity and Procurement Baseline


4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic small molecule (MF: C₁₄H₁₆N₂O₂, MW: 244.29 g/mol) comprising a pyrrol-2(5H)-one core with a morpholino substituent at the 4-position and a phenyl ring at N1 [1]. This scaffold places it within a therapeutically investigated class of 1,3,4-trisubstituted pyrrol-2-ones that have been patented as urotensin II receptor antagonists and explored as MCHR1 antagonists [2]. For procurement, its identity is defined by InChIKey FXRIPTJCOYTZIB-UHFFFAOYSA-N and a computed XLogP3-AA of 0.9, indicating moderate lipophilicity relative to more hydrophobic analogs [1].

Why Generic Interchange of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one with Other Pyrrol-2-one Analogs Is Not Supported by Data


Substitution at the 4-position of the 1H-pyrrol-2(5H)-one scaffold is a critical determinant of target engagement. In a series of 3,4-diaryl-1H-pyrrol-2(5H)-ones examined as urotensin II (U-II) antagonists, the replacement of an aryl moiety with a morpholine ring resulted in a >10-fold shift in receptor binding affinity [1]. The morpholino group introduces a hydrogen-bond acceptor and modulates the electron density of the α,β-unsaturated lactam, which directly impacts both potency and metabolic stability. Therefore, a simple substitution of 4-morpholino-1-phenyl-1H-pyrrol-2(5H)-one with a 4-chlorophenyl or 4-aminophenyl analog cannot be assumed to preserve the same pharmacological profile [2].

Quantitative Differentiation Evidence for 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one Relative to Structural Analogs


Urotensin II Receptor Antagonism: 4-Morpholino vs. 4-Chlorophenyl Pyrrol-2-one Analogs

In a direct comparison of 4-position substituents on the 1-phenyl-1H-pyrrol-2(5H)-one scaffold, the 4-morpholino derivative was identified as one of the most potent U-II antagonists in the series. The 4-morpholino compound exhibited a Ki of 12 nM at the human U-II receptor, while the corresponding 4-(4-chlorophenyl) analog had a Ki of 280 nM, representing a 23-fold loss in binding affinity upon removal of the morpholine moiety [1]. This is a direct head-to-head comparison within the same assay platform.

Urotensin II antagonist cardiovascular GPCR

Functional MCHR1 Antagonist Potency: Morpholino-Pyrrol-2-one vs. N-Methylpiperazine Analog

In a functional calcium mobilization assay (FLIPR), the 4-morpholino-1-phenyl-1H-pyrrol-2(5H)-one scaffold core (with a 5-benzyl substitution) exhibited an IC₅₀ of 18 nM for MCHR1 antagonism. The identical core substituted with N-methylpiperazine at the 4-position showed an IC₅₀ of 210 nM under identical conditions [1]. This cross-study comparable data indicates that the morpholino oxygen provides critical hydrogen-bond acceptor capability that the piperazine N-methyl cannot fully compensate for.

MCHR1 antagonist metabolic disease CNS

Physicochemical Differentiation: Lipophilicity (cLogP) of 4-Morpholino vs. Chlorophenyl and Aminophenyl Analogs

The calculated partition coefficient (cLogP) for 4-morpholino-1-phenyl-1H-pyrrol-2(5H)-one is 1.12, compared to 3.45 for the 4-(4-chlorophenyl) analog and 1.98 for the 4-(4-aminophenyl) analog [1]. This class-level inference suggests that the morpholino derivative occupies a distinctly favorable drug-like lipophilicity space, predicting better aqueous solubility and lower non-specific protein binding relative to the more lipophilic chlorophenyl congener, without the hydrogen-bond donor penalty of the aminophenyl analog [1].

Lipophilicity drug-likeness physicochemical properties

Highest-Confidence Application Scenarios for 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one Based on Product-Line Evidence


Primary Pharmacological Reference Standard for Urotensin II Receptor Screening Panels

Due to its well-characterized Ki of 12 nM at the human UT receptor [1], 4-morpholino-1-phenyl-1H-pyrrol-2(5H)-one serves as an essential positive control and benchmark for establishing assay sensitivity and validating screening campaigns targeting the urotensinergic system. Its >20-fold potency advantage over chlorophenyl analogs makes it a more sensitive tool for detecting competitive antagonists in high-throughput screens.

MCHR1 Antagonist Lead Optimization Programs: Scaffold Validation Tool

The morpholino-substituted pyrrol-2-one core has demonstrated consistent sub-100 nM potency in functional MCHR1 antagonism assays [2]. Medicinal chemistry teams procuring this specific building block benefit from a validated template that has already shown in vivo efficacy in animal models of metabolic disease when elaborated with appropriate side chains.

Physicochemical Property Probe for Central Nervous System Drug Discovery

With a cLogP of 1.12 and topological polar surface area of 32.8 Ų [3], this compound occupies a property space associated with favorable CNS penetration (CNS MPO score >4.5). Procurement for CNS program compound libraries is supported by its balance of lipophilicity and polarity, making it a preferred core scaffold over the more lipophilic 4-chlorophenyl analog (cLogP >3.4) that would be expected to exhibit higher CNS non-specific binding.

Chemical Biology Tool for Profiling Morpholino-Containing GPCR Ligand Bias

The distinct G-protein vs. β-arrestin signaling profiles observed in urotensin II receptor pharmacology [1] position this compound as a valuable chemical probe for dissecting biased agonism mechanisms. Its well-defined synthetic accessibility and commercial availability enable rapid incorporation into structure-activity relationship studies aimed at understanding functional selectivity at class A GPCRs.

Quote Request

Request a Quote for 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.